Dihydrouridine (DHU) is a modified nucleoside, a fundamental building block of RNA, which plays a crucial role in the structure and function of transfer RNA (tRNA) []. DHU is formed by the enzymatic reduction of uridine, a standard nucleoside, specifically at the 5,6 double bond []. This modification is found in tRNA molecules across all domains of life – Archaea, Bacteria, and Eukarya [].
Related Compounds
Uridine
Relevance: Uridine is the direct precursor of dihydrouridine. Dihydrouridine is formed by the enzymatic reduction of uridine in RNA transcripts by enzymes called dihydrouridine synthases. [] This modification involves the saturation of the 5,6-double bond in the uracil ring of uridine. [, , , , , ]
5-Fluorouridine
Relevance: Studies have shown that when Escherichia coli are grown in the presence of 5-fluorouracil, 5-fluorouridine is incorporated into tRNA, replacing approximately 85% of the uridine. Interestingly, this incorporation also leads to a significant reduction in the level of dihydrouridine in the tRNA, suggesting that 5-fluoro-5,6-dihydrouridine is not formed or is present in very low amounts. [] This finding implies a possible inhibitory effect of the fluorine atom on the dihydrouridine synthase enzyme or its activity.
Pseudouridine (Ψ)
Relevance: Pseudouridine and dihydrouridine are both common modifications found in tRNA. Studies exploring the effect of 5-fluorouracil on tRNA modification found a reduction in both pseudouridine and dihydrouridine levels. This suggests a possible common pathway or regulatory mechanism in the biosynthesis of these modified nucleosides. []
5-Methyluridine
Relevance: Similar to dihydrouridine, 5-methyluridine is a modified uridine derivative found in tRNA. Research on the effect of 5-fluorouracil on tRNA composition showed a reduction in 5-methyluridine levels alongside dihydrouridine, indicating that 5-fluorouracil might interfere with various tRNA modification pathways. [, ]
4-Thiouridine
Relevance: Both 4-thiouridine and dihydrouridine are found in the loop region near the 5' terminus of tRNA, specifically in Escherichia coli phenylalanine tRNA. Studies employing sodium borohydride reduction showed that modification of both these moieties led to a loss of aminoacyl-accepting activity in tRNA, suggesting their importance in enzyme recognition and tRNA function. [, ]
5,6-Dihydro-2-thiouridine
Relevance: This compound is a thio-analogue of dihydrouridine, where the 2-position oxygen is replaced by sulfur. Studying the NMR spectra of these thio-analogues can offer insights into the structural and conformational properties of dihydrouridine and its derivatives. []
5,6-Dihydro-4-thiouridine
Relevance: Similar to 5,6-dihydro-2-thiouridine, this compound is also a thio-analogue of dihydrouridine, modified at the 4-position with sulfur. These thio-analogues provide valuable tools for NMR spectroscopic studies to understand the conformational behavior of dihydrouridine and its derivatives. []
5,6-Dihydro-2,4-dithiouridine
Relevance: This compound represents a doubly thiolated analogue of dihydrouridine. NMR studies on such thio-analogues, including 5,6-dihydro-2-thiouridine and 5,6-dihydro-4-thiouridine, contribute to the understanding of the conformational properties of dihydrouridine. []
5,6-Dihydrouridine-5′-monophosphate
Relevance: The conformational characteristics of α-uridine 3',5'-cyclic monophosphate were studied and compared to its beta anomer and dihydrouridine counterparts (α-5,6-dihydrouridine 3',5'-cyclic monophosphate and β-5,6-dihydrouridine 3',5'-cyclic monophosphate). These studies aimed to understand the influence of structural modifications, like the presence of a 2′-hydroxyl group and the saturation of the uracil ring, on the conformation of cyclic nucleotides. []
5,6-Dihydrouridine-6-sulfonate (dhU6S)
Relevance: Bisulfite treatment converts cytosine to uracil, but it also generates 5,6-dihydrouridine-6-sulfonate as an intermediate from deoxycytidine. This intermediate can be problematic in PCR amplification. The development of an engineered DNA polymerase (5D4) that can bypass this intermediate, allowing for milder bisulfite treatment conditions and improving bisulfite sequencing efficiency, highlights the significance of understanding the chemical behavior of dihydrouridine derivatives in biological reactions. []
3-(3-amino-3-carboxypropyl)-5,6-dihydrouridine
Relevance: This discovery highlights the diversity of modifications possible on the dihydrouridine scaffold and underscores the complexity of RNA modification patterns across different organisms. []
5-bromo-6-hydroxy-5,6-dihydrouridine
Relevance: This compound is a product of the reaction between tetrabromoaurate(III) and uridine. This reaction involves the reduction of gold(III) to gold(I) and the bromohydroxylation of uridine, leading to the formation of 5-bromo-6-hydroxy-5,6-dihydrouridine. This reaction mechanism suggests that dihydrouridine and its derivatives can be susceptible to halogenation reactions, potentially impacting their biological functions. []
Relevance: Uridine photohydrates are formed when RNA, like that in the bacteriophage R17, is exposed to UV light. These photohydrates represent a significant portion of the lethal damage caused by UV radiation in this phage, showcasing the biological importance of understanding dihydrouridine modifications and their implications in DNA damage. []
5′-Amino-5′-deoxy-5,6-dihydrouridine
Relevance: This modified dihydrouridine forms the basic nucleoside component of FR-900848, a potent antifungal agent produced by Streptoverticillium fervens. This compound is characterized by a long unsaturated fatty acid chain with multiple cyclopropane rings attached to the 5′-amino group. [, ] The discovery of FR-900848 highlights the potential of dihydrouridine derivatives as scaffolds for developing novel bioactive compounds.
Overview
5,6-Dihydrouridine is a modified nucleoside derived from uridine, characterized by the reduction of the double bond between the 5 and 6 positions of the pyrimidine ring. This modification is prevalent in transfer RNA (tRNA) and plays a crucial role in RNA structure and function, enhancing conformational flexibility and stability. The corresponding nucleobase for 5,6-dihydrouridine is 5,6-dihydrouracil, which contributes to its unique properties and biological significance.
Source
5,6-Dihydrouridine is primarily synthesized from uridine through various chemical and photochemical methods. Notably, it can be produced via photoreduction of uridine in formamide under ultraviolet irradiation, achieving yields as high as 94%. This method highlights a potential prebiotic pathway for the formation of nucleoside modifications in early life forms.
Classification
5,6-Dihydrouridine belongs to the class of modified pyrimidine nucleosides. It is classified as a non-aromatic compound due to the saturation of the C5-C6 bond, which alters its stacking ability with neighboring nucleobases compared to its parent compound, uridine.
Synthesis Analysis
Methods
The synthesis of 5,6-dihydrouridine can be accomplished through several methods:
Chemical Hydrogenation: Traditional methods involve catalytic hydrogenation of uridine, typically using palladium or platinum catalysts under controlled conditions.
Photoreduction: A novel approach involves the photochemical reduction of uridine in formamide under UV light. This method has been shown to yield high quantities of 5,6-dihydrouridine efficiently.
Technical Details
In the photoreduction process:
Uridine is subjected to UV irradiation in formamide.
The reaction produces radicals that facilitate the addition of hydrogen atoms to the C5 and C6 positions.
The mechanism involves multiple steps, including tautomerization and radical coupling.
Molecular Structure Analysis
Structure
The molecular structure of 5,6-dihydrouridine features a saturated pyrimidine ring where the C5-C6 double bond is reduced. This results in a non-planar conformation that affects its interactions with other nucleotides.
Data
Molecular Formula: C9H11N2O5
Molecular Weight: Approximately 227.19 g/mol
Structural Characteristics:
The carbon at position 6 is out of plane due to saturation.
The ribose moiety remains attached at the 1' position.
Chemical Reactions Analysis
Reactions
5,6-Dihydrouridine participates in various biochemical reactions:
Hydrolysis: Under alkaline conditions, it can undergo hydrolysis leading to the formation of ureido groups.
Reduction: It can act as a substrate for further reductions or modifications in RNA processing.
Technical Details
The detection and quantification of 5,6-dihydrouridine often utilize chromatographic techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), allowing for precise measurement in biological samples.
Mechanism of Action
Process
The mechanism by which 5,6-dihydrouridine exerts its effects primarily involves:
Alteration of RNA structure: The non-planar nature disrupts typical base stacking interactions, influencing RNA folding and stability.
Functional roles in tRNA: It is predominantly found in the D-loop of tRNA molecules where it contributes to proper tRNA function during protein synthesis.
Data
Research indicates that the presence of dihydrouridine enhances the flexibility and dynamic motion of RNA structures, which may be critical for their biological roles.
Physical and Chemical Properties Analysis
Physical Properties
Appearance: Typically exists as a white crystalline solid.
Solubility: Soluble in water and polar solvents.
Chemical Properties
Stability: Stable under physiological conditions but sensitive to extreme pH levels.
Reactivity: Can participate in further chemical modifications or reactions typical for nucleosides.
Relevant data on its physical properties can be obtained through standard laboratory analyses including melting point determination and spectral analysis (NMR, UV-visible spectroscopy).
Applications
Scientific Uses
5,6-Dihydrouridine has several notable applications:
Biochemical Research: Used as a marker for studying RNA modifications and their effects on RNA structure and function.
Synthetic Biology: Its unique properties make it valuable for engineering RNA molecules with enhanced stability or altered functionality.
Therapeutic Development: Investigated for its potential role in developing antiviral therapies targeting RNA viruses by modifying their replication mechanisms.
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